molecular formula C6H13NO2S B13070152 L-homomethionine CAS No. 25148-30-5

L-homomethionine

Cat. No.: B13070152
CAS No.: 25148-30-5
M. Wt: 163.24 g/mol
InChI Key: SFSJZXMDTNDWIX-YFKPBYRVSA-N
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Description

L-homomethionine is a non-protein amino acid with the molecular formula C6H13NO2S. It is structurally similar to methionine but contains an additional methylene group in its side chain. This compound is known for its role in the biosynthesis of aliphatic glucosinolates in plants, particularly in species like Arabidopsis thaliana .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-homomethionine can be synthesized from methionine through a series of chain elongation reactions. The process involves the transamination of methionine to form a 2-oxo acid, which is then extended by one methyl group through condensation, isomerization, and oxidative decarboxylation reactions . The newly formed 2-oxo acid can be transaminated to produce this compound.

Industrial Production Methods

Industrial production of this compound is not as common as other amino acids. methods involving microbial fermentation and enzymatic processes are being explored. These methods aim to produce this compound in an eco-sustainable manner by utilizing engineered strains and enzymes .

Chemical Reactions Analysis

Types of Reactions

L-homomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

L-homomethionine exerts its effects through various biochemical pathways. It is involved in the methionine chain elongation pathway, where it acts as a precursor for the synthesis of glucosinolates. The compound undergoes transamination, condensation, isomerization, and oxidative decarboxylation reactions to form different derivatives that participate in various metabolic processes .

Comparison with Similar Compounds

L-homomethionine is similar to other methionine homologs, such as:

This compound is unique due to its additional methylene group, which imparts different chemical and biological properties compared to its analogs.

Properties

CAS No.

25148-30-5

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2S)-2-amino-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

SFSJZXMDTNDWIX-YFKPBYRVSA-N

Isomeric SMILES

CSCCC[C@@H](C(=O)O)N

Canonical SMILES

CSCCCC(C(=O)O)N

melting_point

247 - 248 °C

physical_description

Solid

Origin of Product

United States

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